2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEWELOCLYDMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory agent.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins involved in inflammation. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloro group and the dimethoxybenzo[d]thiazol moiety enhances its anti-inflammatory and antibacterial properties compared to other benzothiazole derivatives .
Biological Activity
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 229.68 g/mol
- CAS Number : 890091-99-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is hypothesized to act as an inhibitor for certain cholinesterases and may exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity.
1. Cholinesterase Inhibition
Recent studies have demonstrated that benzothiazole derivatives can serve as selective butyrylcholinesterase (BChE) inhibitors. For instance, compounds similar to this compound showed significant inhibition of BChE activity, which is crucial in the treatment of Alzheimer's disease.
Table 1: Inhibition Potency of Related Compounds
| Compound | BChE Inhibition (%) at 10 µM | AChE Inhibition (%) at 10 µM |
|---|---|---|
| Compound A | 45.5 ± 6.2 | 25.8 ± 6.2 |
| Compound B | 44.2 ± 3.3 | Not reported |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature.
2. Neuroprotective Effects
In vitro studies have shown that derivatives of benzothiazole can protect neuronal cells from Aβ-induced toxicity. For example, compounds structurally related to this compound demonstrated a protective effect on SH-SY5Y neuroblastoma cells when exposed to Aβ.
Case Study: Neuroprotection in SH-SY5Y Cells
A study assessing the protective effects of various benzothiazole derivatives found that these compounds significantly increased cell viability in Aβ-treated groups compared to untreated controls:
| Treatment Group | Cell Viability (%) |
|---|---|
| Control (Aβ only) | 63.21 ± 1.30 |
| Compound treated (10 µM) | 91.14 ± 1.25 |
This suggests that compounds like this compound could be promising candidates for further development in neurodegenerative disease therapies.
3. Antifungal Activity
Some studies have indicated that benzothiazole derivatives exhibit antifungal properties against various pathogens like Fusarium oxysporum. The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can enhance antifungal activity.
Table 2: Antifungal Activity Against Pathogens
| Compound | Pathogen | Inhibition (%) at EC50 |
|---|---|---|
| Compound X | Fusarium oxysporum | 40–45% |
| Compound Y | Botrytis cinerea | EC50 = 17.39 μg/mL |
Q & A
Basic: What are the key synthetic steps for preparing 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide?
Answer:
The synthesis involves three critical steps:
Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds (e.g., dimethoxy-substituted aldehydes) under acidic conditions to form the 4,7-dimethoxy-1,3-benzothiazol-2-amine intermediate .
Chlorination : Introduction of the chloro substituent on the benzamide moiety using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .
Amide Coupling : Reaction of the benzothiazol-2-amine with 2-chlorobenzoyl chloride in pyridine or DMF, followed by purification via column chromatography .
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Benzothiazole formation | H₂SO₄ (catalyst), reflux, 6–8 hrs | Use microwave-assisted heating |
| Chlorination | SOCl₂, 60°C, 4 hrs | Monitor by TLC (hexane:ethyl acetate) |
| Amide coupling | Pyridine, RT, 12 hrs | Purify via silica gel chromatography |
Basic: Which analytical methods confirm the molecular structure of this compound?
Answer:
A combination of techniques ensures structural validation:
- NMR Spectroscopy :
- 1H NMR : Methoxy (-OCH₃) protons appear at δ 3.8–4.0 ppm; aromatic protons (benzothiazole and benzamide) resonate at δ 7.2–8.3 ppm .
- 13C NMR : Carbonyl (C=O) signals at ~168 ppm confirm successful amide bond formation .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., N–H⋯N interactions) using SHELX software .
- HPLC : Ensures >95% purity with a C18 column (acetonitrile/water gradient) .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs (conventional) to 35–45 mins, improving yields by 18–22% .
- Solvent Selection : DMF/THF (3:1 v/v) enhances solubility of polar intermediates .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Reaction Time | 12 hrs | 45 mins (microwave) |
| Solvent | Pyridine | DMF/THF (3:1) |
| Catalyst | None | DMAP (5 mol%) |
Advanced: How do methoxy and chloro substituents influence bioactivity?
Answer:
- Methoxy Groups (-OCH₃) : Enhance lipid solubility and membrane permeability, critical for CNS-targeting compounds .
- Chloro Substituent (-Cl) : Increases electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
Case Study :
In P2X7 receptor antagonists, chloro substitution at the benzamide position improved IC₅₀ values by 10-fold compared to non-halogenated analogs .
Advanced: What computational methods predict binding mechanisms?
Answer:
A hierarchical approach is recommended:
Molecular Docking (AutoDock Vina) : Screens binding poses against target proteins (e.g., kinases) .
Molecular Dynamics (GROMACS) : Validates stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
QM/MM Calculations (ORCA) : Models electronic interactions (e.g., charge transfer between benzamide carbonyl and Lys123) .
| Method | Software | Key Output |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG < -8 kcal/mol) |
| MD Simulation | GROMACS | Hydrogen bond occupancy >70% |
| QM/MM | ORCA | Electron density maps |
Advanced: How to resolve contradictions in biological activity data?
Answer:
Address discrepancies through:
- Assay Standardization : Use CellTiter-Glo® for cytotoxicity and fluorescence polarization (FP) for binding affinity .
- Solubility Correction : Prepare stock solutions in DMSO with 0.01% Pluronic® F-127 to prevent aggregation .
- Metabolic Stability Tests : Compare human vs. rodent liver microsomes to identify species-specific metabolism .
Advanced: What crystallographic insights are gained using SHELX?
Answer:
SHELX software enables:
- Hydrogen Bond Analysis : Identifies N–H⋯N and C–H⋯O interactions stabilizing crystal packing .
- Twinned Data Refinement : Resolves challenges in macromolecular crystallography (R-factor < 0.05) .
Example :
In analogous benzothiazole derivatives, SHELXL refined centrosymmetric dimers with N1–H1⋯N2 hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
